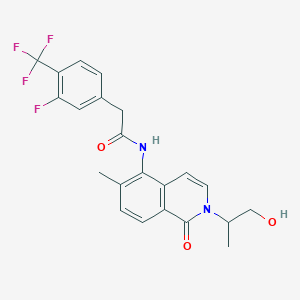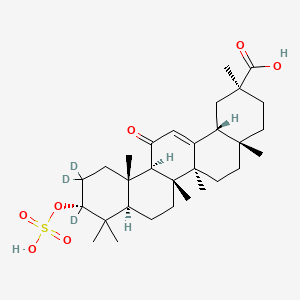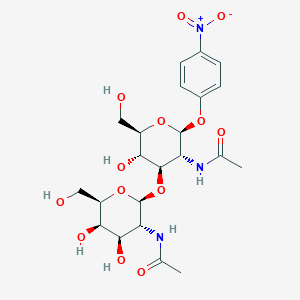
GalNAc|A(1-3)GlcNAc-|A-pNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GalNAc|A(1-3)GlcNAc-|A-pNP, also known as GlcNAcβ(1-3)GalNAc-α-pNP, is a biochemical reagent used in various scientific research fields. This compound is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) linked to a p-nitrophenyl (pNP) group. It is primarily used as a substrate in enzymatic studies and biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-3)GlcNAc-|A-pNP involves the glycosylation of N-acetylglucosamine with N-acetylgalactosamine, followed by the attachment of the p-nitrophenyl group. The reaction typically requires the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
GalNAc|A(1-3)GlcNAc-|A-pNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The p-nitrophenyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of GalNAc and GlcNAc, such as amino derivatives, aldehydes, and carboxylic acids .
Aplicaciones Científicas De Investigación
GalNAc|A(1-3)GlcNAc-|A-pNP has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activities.
Biology: Employed in the study of glycan structures and their interactions with proteins.
Medicine: Utilized in the development of diagnostic assays for detecting glycosidase activities in various diseases.
Industry: Applied in the production of biochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of GalNAc|A(1-3)GlcNAc-|A-pNP involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the p-nitrophenyl group, which can be detected spectrophotometrically. The molecular targets include glycosidases, and the pathways involved are related to glycan metabolism .
Comparación Con Compuestos Similares
Similar Compounds
GalNAcβ(1-4)GlcNAc-β-pNP: Another glycosidic compound with a different linkage pattern.
Neu5Ac-α(2-3)Gal-β(1-4)GlcNAc-β-pNP: A sialylated glycoside with a different functional group.
GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP: A more complex glycoside with additional sialic acid residues .
Uniqueness
GalNAc|A(1-3)GlcNAc-|A-pNP is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a valuable substrate for studying glycosidase activities. Its unique structure allows for specific interactions with enzymes, making it a useful tool in biochemical research .
Propiedades
Fórmula molecular |
C22H31N3O13 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21+,22-/m1/s1 |
Clave InChI |
HXQAUFSCNOLKJP-FODGTHPMSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)

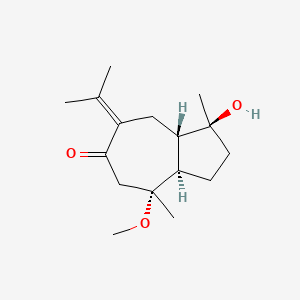

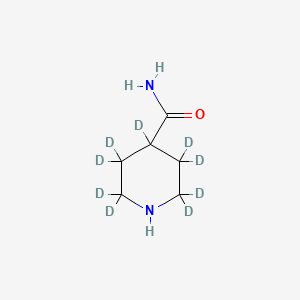
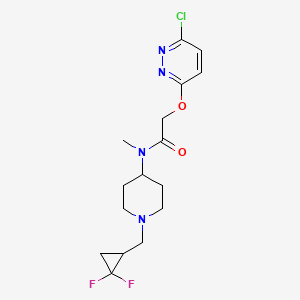
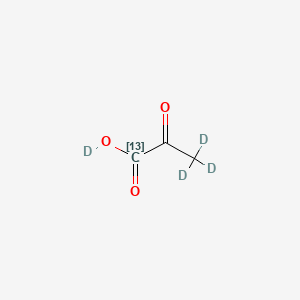


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)

